molecular formula C13H13ClN2OS B2755019 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865544-15-6

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No.: B2755019
CAS No.: 865544-15-6
M. Wt: 280.77
InChI Key: QDLDUVRFJVSTNR-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic thiazole-derived compound featuring a benzothiazole core substituted with a 6-chloro group and a 3-ethyl moiety. The cyclopropanecarboxamide group is attached via an imine linkage (E-configuration) to the thiazole ring. This structure combines electron-withdrawing (chloro) and sterically demanding (cyclopropane) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-2-16-10-6-5-9(14)7-11(10)18-13(16)15-12(17)8-3-4-8/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLDUVRFJVSTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Ethylation: The benzo[d]thiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The ethyl group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

    Formation of the Cyclopropanecarboxamide Moiety: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through the reaction of cyclopropanecarboxylic acid with an amine derivative of the benzo[d]thiazole intermediate under dehydrating conditions using agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzo[d]thiazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound Name Substituents (Benzothiazole) Carboxamide Group Molecular Weight (g/mol) Key Properties/Activities
Target Compound 6-Cl, 3-Ethyl Cyclopropane ~340 (estimated)* High polarity (Cl), metabolic stability (cyclopropane)
N-(4-Phenyl-3-ethylthiazol-2-ylidene)benzamide (7a) 4-Ph, 3-Ethyl Benzamide 324.39 Anticancer activity (metastasis inhibition)
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-... () 6-Acetamido, 3-Me Benzothiazole-2-carboxamide 382.46 Enhanced hydrogen bonding (amide groups)
STING Agonist () 4-Carbamoyl, 3-hydroxypropoxy Oxazole-carboxamide >600 Immunostimulatory (STING pathway activation)
Triazole-thione derivatives () 2-Cl, 2-Cl-Ph Thiocarbonohydrazide N/A Crystal packing via N–H···S/O hydrogen bonds

*Estimated based on structural analogs; exact data unavailable.

Key Observations:

  • Carboxamide Modifications : The cyclopropane ring introduces steric constraints and ring strain, which may improve metabolic stability relative to allyl (7c) or propargyl (7d) substituents in other derivatives .
  • Hydrogen Bonding : Unlike triazole-thione derivatives (), the target compound’s amide group may form weaker hydrogen bonds, affecting solubility or crystallinity .

Biological Activity

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C18H17ClN2O3S
  • Molecular Weight : 376.86 g/mol
  • IUPAC Name : N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its interactions with specific biological targets.

Research indicates that this compound may exert its effects primarily through modulation of the kappa opioid receptor (KOR). This receptor is implicated in pain modulation, mood regulation, and addiction pathways. The compound's structure suggests it may act as an agonist or antagonist at this receptor, influencing downstream signaling pathways.

Pharmacological Effects

  • Analgesic Properties : Preliminary studies suggest that the compound exhibits analgesic effects comparable to traditional opioid analgesics but with potentially reduced side effects.
  • Antidepressant Activity : The compound has shown promise in preclinical models for alleviating symptoms of depression, possibly through its interaction with serotonin and norepinephrine pathways.
  • Antitumor Activity : Some derivatives of benzothiazole compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the efficacy and safety profile of this compound.

StudyFocusFindings
Study 1 Analgesic EffectsDemonstrated significant reduction in pain response in animal models compared to control groups.
Study 2 Antidepressant ActivityShowed improvement in depressive-like behaviors in mice, with alterations in neurotransmitter levels.
Study 3 Antitumor ActivityExhibited cytotoxic effects against breast cancer cell lines with IC50 values indicating potent activity.

Safety Profile

While initial findings are promising, comprehensive toxicity studies are necessary to evaluate the safety profile of this compound. Early investigations suggest a favorable profile, but further studies are needed to assess long-term effects and potential side effects.

Q & A

Q. What mechanistic studies are recommended to elucidate its biological activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., kinases).
  • Cellular Apoptosis Studies : Use flow cytometry to assess caspase activation.
  • Gene Expression Profiling : RNA-seq to identify downstream pathways affected by treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.